N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide
Description
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide is a bicyclic heterocyclic compound featuring a pyrido[3,2,1-ij]quinoline core with a 3-oxo group and a thiophene-2-carboxamide substituent at the 9-position. The pyrido[3,2,1-ij]quinoline scaffold, also known as julolidine, is notable for its rigid, planar structure, which enhances π-π stacking interactions and electronic conjugation.
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-15-6-5-12-10-13(18-17(21)14-4-2-8-22-14)9-11-3-1-7-19(15)16(11)12/h2,4,8-10H,1,3,5-7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKLVHUUKVVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CS4)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities , particularly in the fields of antitumor and antimicrobial research. This article delves into its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 369.4 g/mol. The compound features a unique combination of a hexahydropyridoquinoline core and a thiophene moiety that contributes to its distinct chemical properties and biological significance .
The precise mechanism of action for this compound involves its interaction with specific cellular targets. It may function as an enzyme inhibitor , affecting various signaling pathways that lead to its observed biological effects. The structural characteristics allow it to bind effectively to target proteins or enzymes involved in disease processes.
Antitumor Activity
Recent studies have highlighted the cytotoxic potential of quinoline derivatives against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for related compounds have been reported as low as 29 μM against HeLa cells .
| Compound Name | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound 3d | HeLa | 29 |
| Compound 3c | MCF-7 | 73 |
This suggests that the incorporation of specific functional groups enhances the lipophilicity and cell permeability , contributing to increased cytotoxic activity.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth effectively:
- Antibacterial Studies : Compounds containing thiophene or similar moieties have shown promising results against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies
- Study on Cytotoxic Activity : A study evaluated several quinoline derivatives for their cytotoxic effects using the MTT assay. Results indicated that compounds with structural similarities to N-(3-oxo...) exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of thiophene-containing quinoline derivatives. The findings demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide has shown potential in inhibiting the growth of various pathogenic microorganisms. Studies have demonstrated that similar compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
Antitumor Activity
The compound's structural features suggest potential applications in cancer therapy. Quinoline derivatives are known to exhibit antitumor activity by inducing apoptosis in cancer cells or inhibiting specific signaling pathways involved in tumor growth. Preliminary studies have indicated that this compound may act on cancer cell lines by modulating key molecular targets.
Enzyme Inhibition
The compound may serve as an inhibitor of specific enzymes involved in various metabolic processes. For instance, it could potentially inhibit enzymes linked to inflammatory pathways or those involved in the metabolism of xenobiotics. This property can be leveraged for developing anti-inflammatory drugs or agents that enhance drug efficacy by modulating metabolic pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of quinoline derivatives similar to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, synthesis highlights, and applications based on the provided evidence:
Key Comparative Insights
Functional Group Impact
- Carboxamide vs. Carboximidamide: The target compound’s thiophene-2-carboxamide group differs from carboximidamide analogs (e.g., Compounds 28–31).
- Heterocyclic Substituents : Piperidinyl and pyrrolidinyl groups in Compounds 28–29 improve solubility and bioavailability, whereas the methylpyrrolidinyl group in Compound 30 resulted in low yield (6%), highlighting synthetic challenges .
- Electron-Withdrawing Groups: The cyano acrylamide in Compound I-6 introduces strong electron-withdrawing properties, likely critical for disrupting SMN-RNAP II interactions .
Q & A
Q. How can the synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide be optimized to improve yield and purity?
- Methodological Answer: Optimization requires precise control of reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent selection (e.g., DMF or dichloromethane), and coupling reagents (e.g., carbodiimides or phosphonium salts). Reaction progress should be monitored via thin-layer chromatography (TLC) to assess intermediate formation. Purification via column chromatography or recrystallization using solvents like methanol or ethyl acetate can enhance purity. Analytical validation through NMR and mass spectrometry is critical to confirm structural integrity .
Q. What analytical techniques are essential for characterizing the structure and purity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) resolves the heterocyclic core and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography provides definitive structural conformation, particularly for resolving stereochemistry in the hexahydropyridoquinoline system. Purity should be validated using HPLC with UV detection at 254 nm .
Q. What solvents and reaction conditions are optimal for amide bond formation during synthesis?
- Methodological Answer: Polar aprotic solvents like DMF or dichloromethane are preferred for amide coupling. Activation of carboxylic acid groups (e.g., using HATU or EDCl) improves reaction efficiency. Maintain temperatures between 0°C (for sensitive intermediates) and reflux (for slower reactions). Post-reaction workup with aqueous washes (e.g., NaHCO3) removes unreacted reagents .
Q. How can researchers assess the stability of this compound under various storage conditions?
- Methodological Answer: Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC and track changes in melting point (DSC analysis). Lyophilization or storage in inert atmospheres (argon) minimizes hydrolysis of the 3-oxo group .
Q. What strategies are effective in isolating this compound from complex reaction mixtures?
- Methodological Answer: Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate). For challenging separations, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase. Recrystallization from ethanol or methanol can isolate high-purity crystals for X-ray analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Perform dose-response curves (IC50/EC50) in triplicate and compare with structural analogs to identify SAR trends. Use molecular docking to assess binding affinity variations due to conformational flexibility in the hexahydropyridoquinoline core .
Q. What methodological approaches are recommended for elucidating the mechanism of action of this compound?
- Methodological Answer: Combine in vitro enzyme inhibition assays (e.g., kinase profiling) with siRNA knockdown of putative targets. Use fluorescent probes (e.g., FRET-based) to study real-time interactions. Molecular dynamics simulations can model ligand-receptor binding stability, focusing on the thiophene-carboxamide moiety’s role .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Methodological Answer: Synthesize analogs with modifications to the thiophene ring (e.g., halogenation) and hexahydropyridoquinoline core (e.g., substituents at position 3-oxo). Test analogs in parallel using high-throughput screening for cytotoxicity (MTT assay) and target engagement (SPR or thermal shift assays). Correlate logP values (HPLC-derived) with membrane permeability .
Q. What experimental designs address discrepancies in cytotoxicity profiles across different cell lines?
- Methodological Answer: Perform multi-parametric assays (e.g., apoptosis markers, cell cycle arrest) to identify lineage-specific effects. Use genetic profiling (RNA-seq) of resistant vs. sensitive cell lines to pinpoint pathway dependencies. Validate findings with metabolomics to assess off-target metabolic disruptions .
Q. How can researchers validate the selectivity of this compound against off-target receptors?
- Methodological Answer: Conduct radioligand binding assays against panels of G-protein-coupled receptors (GPCRs) and ion channels. Use proteome-wide affinity pull-down assays with biotinylated analogs to identify non-specific interactions. Counter-screen in zebrafish models to evaluate in vivo specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
